Tetrakis(4-Formylphenyl)methan

Übersicht

Beschreibung

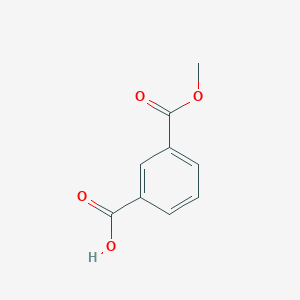

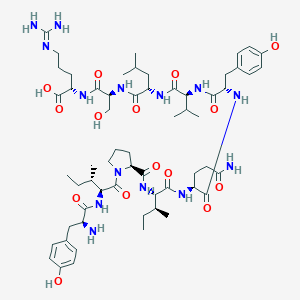

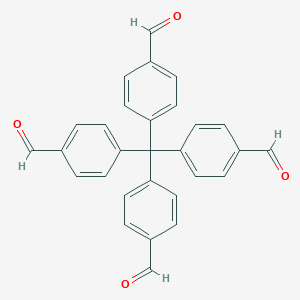

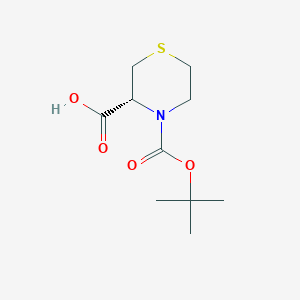

Tetrakis(4-formylphenyl)methane is an organic compound with the molecular formula C29H20O4. It is a tetrahedral molecule where a central carbon atom is bonded to four 4-formylphenyl groups. This compound is notable for its use in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its unique structural properties.

Wissenschaftliche Forschungsanwendungen

Tetrakis(4-formylphenyl)methane is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Chemistry: As a building block for the synthesis of covalent organic frameworks (COFs) and other porous materials.

Biology: Potential use in the development of drug delivery systems and biomaterials.

Medicine: Exploration in the design of novel therapeutic agents and diagnostic tools.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrakis(4-formylphenyl)methane can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of 4-bromobenzaldehyde with a suitable tetrahedral core, such as tetrakis(4-bromophenyl)methane, under conditions that promote the formation of the desired product. The reaction typically requires a palladium-catalyzed coupling reaction, such as the Sonogashira-Hagihara coupling, followed by formylation to introduce the formyl groups .

Industrial Production Methods

While specific industrial production methods for Tetrakis(4-formylphenyl)methane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(4-formylphenyl)methane undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Tetrakis(4-carboxyphenyl)methane.

Reduction: Tetrakis(4-hydroxymethylphenyl)methane.

Substitution: Various substituted derivatives depending on the electrophile used.

Wirkmechanismus

The mechanism of action of Tetrakis(4-formylphenyl)methane primarily involves its ability to form stable covalent bonds with other molecules. This property is exploited in the synthesis of covalent organic frameworks, where the compound acts as a tetrahedral building block that links with other monomers to form a highly ordered and porous structure. The formyl groups can participate in condensation reactions, forming imine or other linkages that contribute to the stability and functionality of the resulting materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrakis(4-ethynylphenyl)methane: Used in the synthesis of microporous organic polymers.

Tetrakis(4-ethynylphenyl)silane: Another tetrahedral building block for advanced materials.

Uniqueness

Tetrakis(4-formylphenyl)methane is unique due to its formyl functional groups, which provide reactive sites for further chemical modifications. This makes it particularly valuable in the synthesis of covalent organic frameworks and other materials where precise control over structure and functionality is required .

Eigenschaften

IUPAC Name |

4-[tris(4-formylphenyl)methyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFUMXIARBFRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514328 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617706-61-3 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Tetrakis(4-formylphenyl)methane lend itself to creating microporous polymers?

A1: Tetrakis(4-formylphenyl)methane possesses four aldehyde (-CHO) groups extending from a central carbon atom, giving it a tetrahedral geometry. [] This tetrahedral structure makes it an ideal building block for creating three-dimensional, hyper-cross-linked polymers. [] The aldehyde groups can react with suitable diamine monomers through condensation polymerization, forming robust benzoxazole linkages and generating a porous network. [] The size and nature of the diamine used can be modified to tune the pore size and properties of the resulting polymer. []

Q2: What makes Tetrakis(4-formylphenyl)methane-derived polymers suitable for gas adsorption and separation?

A2: Research indicates that microporous polybenzoxazoles synthesized using Tetrakis(4-formylphenyl)methane as a building block demonstrate promising gas adsorption properties. [] These polymers exhibit a high affinity for carbon dioxide (CO2) due to the presence of heteroatoms like nitrogen and oxygen within their structure. [] The microporous nature of these polymers, with pore sizes often falling within the range of 0.98-1.46 nm, allows for selective adsorption of CO2 over other gases like nitrogen (N2) and methane (CH4). [] This selectivity, coupled with their high adsorption capacity, makes these polymers potentially valuable for applications like carbon capture and gas separation technologies.

Q3: Beyond gas adsorption, what other applications can benefit from the unique properties of polymers derived from Tetrakis(4-formylphenyl)methane?

A3: The mechanical properties of polymers synthesized using Tetrakis(4-formylphenyl)methane can be tailored for specific applications. For example, researchers have created a self-healing polymer with fast elastic recovery using Tetrakis(4-formylphenyl)methane as a crosslinker for a poly(dimethylsiloxane) backbone. [] The resulting material displays remarkable stretchability (strain at break ~1400%) and can rapidly return to its original shape after stretching. [] This self-healing property arises from the reversible nature of the dynamic bonds formed during the crosslinking process, making it a promising material for applications requiring flexibility, durability, and self-repair capabilities, such as soft robotics, electronic skins, and biosensors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)